molecular formula C11H13ClN2O B7585649 N-[5-chloro-2-(cyclopropylamino)phenyl]acetamide

N-[5-chloro-2-(cyclopropylamino)phenyl]acetamide

Cat. No. B7585649
M. Wt: 224.68 g/mol
InChI Key: SEKHUWTVFSHTMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-chloro-2-(cyclopropylamino)phenyl]acetamide, also known as CCPA, is a chemical compound that has been widely used in scientific research. It is a potent and selective agonist of the A1 adenosine receptor, which is a G protein-coupled receptor that plays a crucial role in regulating various physiological processes.

Mechanism of Action

N-[5-chloro-2-(cyclopropylamino)phenyl]acetamide selectively binds to the A1 adenosine receptor and activates it. Activation of the A1 adenosine receptor results in the inhibition of adenylate cyclase, which leads to a decrease in intracellular cAMP levels. This, in turn, leads to the inhibition of protein kinase A and the opening of inwardly rectifying potassium channels, resulting in hyperpolarization of the cell membrane. The hyperpolarization of the cell membrane leads to the inhibition of calcium influx and the subsequent inhibition of neurotransmitter release.
Biochemical and Physiological Effects:
The activation of the A1 adenosine receptor by N-[5-chloro-2-(cyclopropylamino)phenyl]acetamide has several biochemical and physiological effects. N-[5-chloro-2-(cyclopropylamino)phenyl]acetamide has been shown to have cardioprotective effects by reducing myocardial ischemia-reperfusion injury, decreasing infarct size, and improving left ventricular function. N-[5-chloro-2-(cyclopropylamino)phenyl]acetamide has also been shown to have neuroprotective effects by reducing neuronal damage in models of ischemia, hypoxia, and traumatic brain injury. Additionally, N-[5-chloro-2-(cyclopropylamino)phenyl]acetamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-[5-chloro-2-(cyclopropylamino)phenyl]acetamide has several advantages for lab experiments. It is a potent and selective agonist of the A1 adenosine receptor, which allows for the specific activation of this receptor without affecting other receptors. N-[5-chloro-2-(cyclopropylamino)phenyl]acetamide is also relatively stable and can be easily synthesized in large quantities. However, N-[5-chloro-2-(cyclopropylamino)phenyl]acetamide has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, which limits its use for long-term studies. Additionally, N-[5-chloro-2-(cyclopropylamino)phenyl]acetamide has poor solubility in aqueous solutions, which can limit its use in some experimental protocols.

Future Directions

There are several future directions for the use of N-[5-chloro-2-(cyclopropylamino)phenyl]acetamide in scientific research. One direction is the development of novel N-[5-chloro-2-(cyclopropylamino)phenyl]acetamide analogs with improved pharmacological properties, such as increased stability and solubility. Another direction is the use of N-[5-chloro-2-(cyclopropylamino)phenyl]acetamide in combination with other drugs to enhance its therapeutic effects. Additionally, N-[5-chloro-2-(cyclopropylamino)phenyl]acetamide could be used to study the role of the A1 adenosine receptor in the pathophysiology of various diseases, such as cardiovascular disease, neurodegenerative diseases, and cancer.

Synthesis Methods

The synthesis of N-[5-chloro-2-(cyclopropylamino)phenyl]acetamide involves the reaction of 2-amino-5-chlorobenzonitrile with cyclopropylamine in the presence of acetic acid. This reaction results in the formation of N-[5-chloro-2-(cyclopropylamino)phenyl]acetamide, which can be purified through recrystallization. The synthesis of N-[5-chloro-2-(cyclopropylamino)phenyl]acetamide is a relatively simple process and can be easily scaled up for large-scale production.

Scientific Research Applications

N-[5-chloro-2-(cyclopropylamino)phenyl]acetamide has been extensively used in scientific research as a tool to study the A1 adenosine receptor. The A1 adenosine receptor is widely expressed in various tissues and plays a crucial role in regulating cardiovascular, respiratory, and nervous system functions. N-[5-chloro-2-(cyclopropylamino)phenyl]acetamide has been used to study the pharmacology, biochemistry, and physiology of the A1 adenosine receptor in vitro and in vivo.

properties

IUPAC Name

N-[5-chloro-2-(cyclopropylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c1-7(15)13-11-6-8(12)2-5-10(11)14-9-3-4-9/h2,5-6,9,14H,3-4H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKHUWTVFSHTMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)Cl)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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